![molecular formula C24H25NO11S B1244845 3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1244845.png)
3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Characterization
A series of compounds derived from similar chemical structures have been synthesized and characterized for their potential applications. For instance, Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of a related compound, evaluating their anti-inflammatory and analgesic activity. The derivatives showed varying degrees of biological activity, indicating the potential for therapeutic applications (Gowda et al., 2011).
Pharmacological Activities
The pharmacological activities of related compounds have been a subject of interest. For example, the synthesis of certain compounds involving similar chemical structures has led to the discovery of new drugs with potential antibacterial properties (Abubshait, 2007). These findings suggest that derivatives of the chemical could be explored for similar pharmacological benefits.
Potential in Cancer Research
Research has also explored the applications of related compounds in cancer treatment. Rozek et al. (2001) synthesized 2-Hydroxy-3-methylochromycinone, a compound with a similar structure, showing moderate anticancer activity against lung, breast, and central nervous system cancers (Rozek et al., 2001). This indicates that compounds with a similar structure might have potential applications in cancer research and therapy.
Antimicrobial Properties
Some derivatives of similar structures have been investigated for their antimicrobial properties. For example, Gouda et al. (2010) synthesized thiazolidinone, thiazoline, and thiophene derivatives, finding promising antimicrobial activities in some of these compounds (Gouda et al., 2010). This suggests that derivatives of the chemical might also possess antimicrobial properties.
properties
Product Name |
3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid |
|---|---|
Molecular Formula |
C24H25NO11S |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid |
InChI |
InChI=1S/C24H25NO11S/c1-10-6-15(28)23(35)21(34,7-10)8-16(29)22(37-9-13(20(32)33)25-11(2)26)19(31)17-12(4-3-5-14(17)27)18(30)24(22,23)36/h3-6,13,16,27,29,34-36H,7-9H2,1-2H3,(H,25,26)(H,32,33) |
InChI Key |
JTSMUTXXQIUBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2(C(C1)(CC(C3(C2(C(=O)C4=C(C3=O)C(=CC=C4)O)O)SCC(C(=O)O)NC(=O)C)O)O)O |
synonyms |
WS 009B WS-009B WS009B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



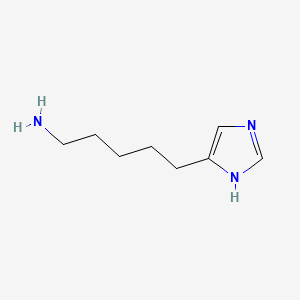
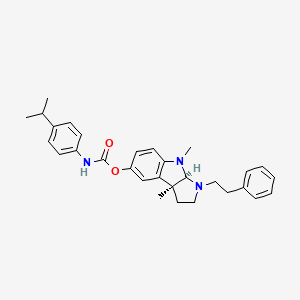
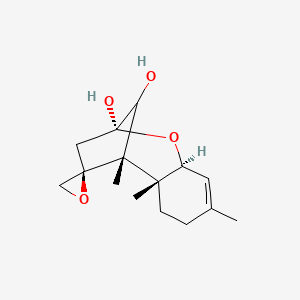
![(2S)-N-[(2R)-1-(2,3-dihydro-1H-inden-1-ylamino)-4-methyl-1-oxopentan-2-yl]-2-[[2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetyl]amino]-4-methylpentanamide](/img/structure/B1244766.png)
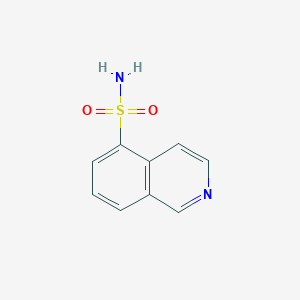
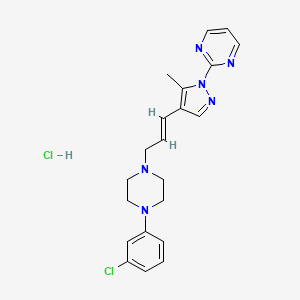
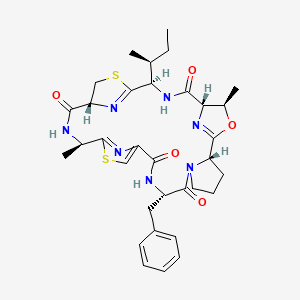
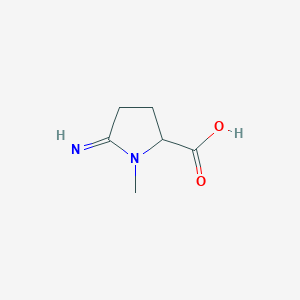
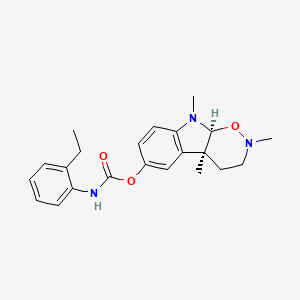
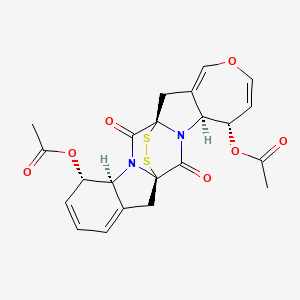
![[(13R,14R,16R,17R)-9-hydroxy-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1244779.png)
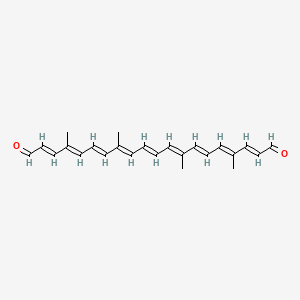
![2-Deoxy-3,4-Bis-O-[3-(4-Hydroxyphenyl)propanoyl]-L-Threo-Pentaric Acid](/img/structure/B1244781.png)
![(1R,8R,9S,13S)-11-[2-(2-methoxyphenyl)prop-2-enoyl]-1-phenyl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-9-carboxylic acid](/img/structure/B1244785.png)